![molecular formula C26H26FN5O3S2 B15101846 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101846.png)
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic core with a thiazolidinone moiety and a piperazinyl substituent. Key structural features include:
- Pyrido[1,2-a]pyrimidin-4-one core: Provides a planar, aromatic scaffold for intermolecular interactions.
- Z-configuration: The (Z)-methylidene group in the thiazolidinone ring ensures spatial alignment critical for binding .
- 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability via fluorine’s electronegative effects.
- 4-(2-Hydroxyethyl)piperazinyl group: Introduces polarity, improving aqueous solubility compared to alkyl/aryl-substituted analogs .
The compound’s design leverages hybrid pharmacophores, combining features of thiazolidinones (anti-inflammatory, antimicrobial) and piperazines (CNS penetration, solubility modulation) .
Properties
Molecular Formula |
C26H26FN5O3S2 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O3S2/c1-17-3-2-8-31-22(17)28-23(30-11-9-29(10-12-30)13-14-33)20(24(31)34)15-21-25(35)32(26(36)37-21)16-18-4-6-19(27)7-5-18/h2-8,15,33H,9-14,16H2,1H3/b21-15- |
InChI Key |
JILGZMSHBLOMRY-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)CCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzyl group. The piperazine moiety is then attached, and finally, the pyridopyrimidinone core is constructed. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives (Table 1), with variations in substituents influencing physicochemical and pharmacological properties.
Table 1: Structural Comparison of Analogues
Key Comparative Insights
Solubility and Polarity: The 2-hydroxyethyl group in the target compound confers higher solubility (clogP ≈ 2.1 predicted) vs. benzyl (clogP ≈ 3.5) or methylpiperazinyl (clogP ≈ 2.8) analogs . Fluorine in the 4-fluorobenzyl group balances lipophilicity, enhancing membrane permeability compared to non-fluorinated analogues (e.g., Compound A) .
allyl (Compound B) or methoxypropyl (Compound C) substituents .
Binding Interactions: The Z-configuration optimizes planar geometry for hydrogen bonding and van der Waals interactions, similar to analogues in and . The hydroxyethyl group may form hydrogen bonds with targets (e.g., kinases, GPCRs), unlike non-polar substituents in Compounds A and C .
Synthetic Complexity: The target’s synthesis likely parallels ’s methods, involving condensation of a thiazolidinone precursor with the pyrido-pyrimidinone core. However, fluorinated intermediates may require specialized handling .
Limitations and Opportunities
- Data Gaps : Experimental bioactivity data (e.g., IC50, pharmacokinetics) are unavailable for the target compound, limiting direct efficacy comparisons.
- Opportunities : The hydroxyethyl group positions the compound for further derivatization (e.g., prodrugs, PEGylation) to enhance bioavailability .
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex organic structure with significant potential in medicinal chemistry. Its unique combination of functional groups suggests diverse biological activities, making it an interesting subject for research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Features
The compound features several key structural elements:
- Thiazolidine ring : Contributes to the compound's biological activity.
- Pyrido-pyrimidine core : Known for various pharmacological effects.
- Fluorobenzyl moiety : Enhances lipophilicity and potential receptor interactions.
- Hydroxyethyl piperazine group : May influence solubility and biological interactions.
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of Thiazolidine Ring : Achieved by reacting a thioamide with an α-halo ketone under basic conditions.
- Introduction of Fluorobenzyl Group : Nucleophilic substitution of a halogenated benzyl compound with the thiazolidine intermediate.
- Pyridopyrimidine Core Construction : Cyclization involving a pyridine derivative and suitable amines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanisms can vary based on the biological context but may involve:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It might act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Studies and Findings
Research has indicated that compounds similar to this one exhibit a range of biological activities:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of thiazolidinedione derivatives, finding that modifications in structure significantly affected their efficacy against various pathogens .
- Cytotoxic Effects : Research on similar thiazolidinedione compounds indicated promising cytotoxic effects against pancreatic cancer cells, suggesting this compound may also have potential in oncology applications .
- Cholinesterase Inhibition : Compounds with structural similarities have shown varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.